molecular formula C5H3F7O B12735028 Perfluoroisopropyl vinyl ether CAS No. 15567-19-8

Perfluoroisopropyl vinyl ether

Cat. No.: B12735028
CAS No.: 15567-19-8
M. Wt: 212.07 g/mol
InChI Key: ZPDGEIZOHMBIST-UHFFFAOYSA-N
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Description

Perfluoroisopropyl vinyl ether (PIPVE) is a specialized fluorinated monomer of significant interest for developing advanced materials, particularly in the fields of optics and microelectronics. Its primary research value lies in its use for synthesizing amorphous perfluorinated polymers, which are key materials for high-speed optical communication systems. These polymers feature high optical transmittance and a low refractive index, making them suitable for optical fiber coatings and polymeric waveguides . In semiconductor manufacturing, PIPVE is studied as a feedstock gas for the plasma etching of SiO2 contact holes. Research indicates that PIPVE/Ar plasma can provide higher etch rates for nanoscale patterns compared to its isomer, perfluoropropyl vinyl ether (PPVE), due to a higher contribution of physical sputtering . The steric hindrance from the volumetric perfluoroisopropyl group near the reactive double bond makes the homopolymerization of PIPVE challenging under standard conditions. Successful synthesis of PIPVE homopolymer and its copolymers, such as with perfluoro-2,2-dimethyldioxole, has been achieved using high-pressure methods (1.1-1.2 GPa) and thermal initiation without a chemical initiator . The homopolymer of PIPVE has a refractive index of 1.3190 (at 632.8 nm), which is higher than that of the perfluoropropyl vinyl ether homopolymer, allowing for core and cover structuring in optical devices . The molecular weights of polymers derived from PIPVE can range from approximately 20,000 to 120,000 Da . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15567-19-8

Molecular Formula

C5H3F7O

Molecular Weight

212.07 g/mol

IUPAC Name

2-ethenoxy-1,1,1,2,3,3,3-heptafluoropropane

InChI

InChI=1S/C5H3F7O/c1-2-13-3(6,4(7,8)9)5(10,11)12/h2H,1H2

InChI Key

ZPDGEIZOHMBIST-UHFFFAOYSA-N

Canonical SMILES

C=COC(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Synthetic Methodologies for Perfluoroisopropyl Vinyl Ether and Analogues

Direct Fluorination Pathways for Perfluorinated Vinyl Ether Precursors

A significant route for synthesizing perfluorinated vinyl ethers involves the direct fluorination of hydrocarbon or partially fluorinated precursors. google.comagc.comresearchgate.net This method replaces carbon-bonded hydrogen atoms with fluorine. google.com The process can be applied to non-fluorinated starting materials, making it a potentially cost-effective approach compared to methods requiring expensive fluorinated precursors. agc.comresearchgate.net

The general pathway involves several key steps:

Precursor Provision : A hydrocarbon or partially fluorinated precursor is provided. google.com This can be achieved by reacting a fluorinated olefin or hexafluoropropylene oxide (HFPO) with an alcohol or by coupling polyether alcohols with acids like 2-chloropropionic acid. google.comgoogleapis.com

Perfluorination : The precursor undergoes fluorination to replace remaining hydrogen atoms with fluorine, creating a perfluorinated intermediate such as an ester or acid derivative. google.com This step can be accomplished through electrochemical fluorination (ECF) or, more commonly, direct fluorination (DF) using elemental fluorine. google.comgoogleapis.com Liquid-phase direct fluorination, sometimes in solvents like Freon-113, is a refined technique for this transformation. agc.comtandfonline.com

Salt Conversion : The perfluorinated intermediate is converted to its corresponding metal salt, typically through saponification with a base. google.comgoogleapis.com

Pyrolysis : The final perfluorovinyl ether is obtained by pyrolyzing the perfluorinated salt, usually at temperatures between 170°C and 250°C. google.comgoogleapis.com

A specific example is the synthesis of perfluoro(2-(methoxymethoxy)ethyl vinyl ether), where the key perfluorinated precursor was obtained in approximately 20% yield via liquid-phase direct fluorination of an acid-sensitive glycol ether precursor under optimized temperature-gradient conditions (−20 to 15 °C) with the addition of sodium fluoride (B91410). tandfonline.com Another approach involves the direct fluorination of partially fluorinated 1,2-dichloroethyl ethers, which are subsequently dehalogenated to yield the target perfluoro(alkyl vinyl ethers). agc.comgoogle.com

The "PERFECT" (PERFluorination of an Esterified Compound then Thermolysis) process is an advanced direct fluorination method. mdpi.com This technique involves transiently grafting a fluorinated ester ligand onto a hydrocarbon substrate to improve its solubility in fluorinated solvents, facilitating a smoother fluorination reaction. researchgate.net

Table 1: General Steps in Direct Fluorination Pathway for Perfluorovinyl Ethers

Step Description Common Reagents/Conditions Citations
1. Precursor Synthesis Reaction of alcohols with compounds like hexafluoropropylene oxide (HFPO) or other fluorinated olefins. Alcohols, HFPO, sodium alkoxide google.comgoogleapis.com
2. Perfluorination Replacement of C-H bonds with C-F bonds. Elemental fluorine (F₂), electrochemical fluorination (ECF) google.comgoogleapis.com
3. Salt Formation Conversion of the perfluorinated ester or acid fluoride to a metal salt. Base (e.g., NaOH, KOH) for saponification google.comgoogleapis.com
4. Pyrolysis Thermal decomposition of the salt to form the vinyl ether. Heat (170°C - 250°C) google.comgoogleapis.com

High-Pressure Synthesis Routes for Perfluoroisopropyl Vinyl Ether

High-pressure synthesis offers a method to overcome the steric hindrance that can inhibit the polymerization of bulky monomers like this compound. fluorine1.ru The significant steric challenges arise from the large perfluoroisopropyl group positioned near the reactive C=C double bond. fluorine1.ru While the homopolymerization of perfluoropropyl vinyl ether has been achieved, reports on the polymerization of its isomer, this compound, are less common, highlighting these difficulties. fluorine1.ru

Researchers have successfully synthesized the homopolymer of a this compound isomer and its copolymers using a high-pressure apparatus capable of reaching up to 1.5 GPa (approximately 15,000 atm) and temperatures up to 350°C. fluorine1.ru In these experiments, the monomer or a mixture of monomers is placed in a Teflon ampoule without an initiator and subjected to extreme conditions to induce thermal self-initiation of radical polymerization. fluorine1.ru

Table 2: High-Pressure Polymerization of this compound Isomer

Parameter Value Citation
Pressure 1100–1200 MPa fluorine1.ru
Temperature 150–170 °C fluorine1.ru
Polymerization Time 9–20 hours fluorine1.ru
Resulting Homopolymer Molecular Weight (est.) 2 x 10⁴ Da fluorine1.ru
Resulting Homopolymer Refractive Index (n) 1.3190 (at λ = 632.8 nm) fluorine1.ru

This high-pressure technique has also been used to synthesize polymers of other perfluorinated vinyl ethers, such as perfluoro(methyl vinyl ether), at pressures ranging from 300 to 1500 MPa and temperatures from 80 to 200°C. researchgate.net The resulting polymers are typically elastic, transparent, and soluble in perfluorinated solvents. researchgate.net

Functionalization Strategies and Novel Perfluorinated Monomer Synthesis

The introduction of functional groups into perfluorinated vinyl ethers is critical for creating monomers used in specialized applications, such as proton exchange membranes (PEMs) for fuel cells. mdpi.comnih.gov These functional groups, often acidic, enhance properties like proton conductivity. mdpi.comnih.gov

Several synthetic strategies are employed to create these novel monomers:

Synthesis of Sulfonyl Fluoride-Containing Ethers : A key class of functionalized monomers features a sulfonyl fluoride (–SO₂F) group, which can be later hydrolyzed to a sulfonic acid group. google.com A common four-step method involves reacting a fluorinated diacyl fluoride with sulfur trioxide, followed by reaction with HFPO, conversion to a metal salt, and finally thermal cracking to yield the vinyl ether of the formula FSO₂(CF₂)ₙOCF=CF₂. google.com Another route involves the synthesis of sulfur-containing fluorinated vinyl ethers that are useful for creating cation exchange membranes. google.com

Synthesis of Phosphonate-Containing Ethers : Perfluorovinyl ethers containing phosphonate (B1237965) ester groups have been synthesized for potential use in creating fluoropolymers with unique properties. acs.org The synthesis involves converting carboxylate esters or sulfonyl fluorides into intermediate fluoroalkyl iodides. acs.org These iodides then react with tetraethyl pyrophosphite in a photoreaction, followed by oxidation, to produce the desired phosphonate-functionalized perfluorovinyl ethers. acs.org

Organometallic and Condensation Approaches : For creating unsaturated perfluorinated monomers with acidic groups, several pathways have been explored. nih.gov These include palladium or copper-catalyzed Heck-type coupling reactions, nucleophilic displacement with anions like sulfite, and carbanion-based approaches such as the Wittig-Horner reaction. nih.gov While organometallic routes can suffer from low yields, nucleophilic substitution and Horner-Wittig condensations have shown moderate to good yields for synthesizing molecules with sulfonic, phosphonic, and carboxylic acid groups. nih.gov

Acid-Functionalized Monomers : In some polymerization processes, acid-functionalized comonomers are used. google.com These are molecules that contain both an acidic group (like vinyl sulfonic acid or vinyl phosphonic acid) and an ethylenically unsaturated group. google.com

Table 3: Strategies for Synthesizing Functionalized Perfluorinated Monomers

Functional Group Synthetic Strategy Key Intermediates/Reactions Citations
Sulfonyl Fluoride (-SO₂F) Multi-step synthesis from diacyl fluorides Reaction with SO₃, HFPO; salt formation; pyrolysis google.com
Phosphonate Ester (-PO(OR)₂) Conversion from carboxylates/sulfonyl fluorides Iododecarboxylation; photoreaction with pyrophosphite; oxidation acs.org
Sulfonic/Phosphonic/Carboxylic Acid Various organic reactions Heck coupling, Wittig-Horner reaction, Nucleophilic substitution nih.gov

Alternative Synthetic Routes to Perfluorinated Vinyl Ethers

Besides direct fluorination, the most prominent alternative route to perfluorinated vinyl ethers is the pyrolysis of perfluoroalkoxy acid derivatives. fluorine1.rugoogle.com This method is particularly important for the industrial production of monomers like perfluoro(propyl vinyl ether) (PPVE). fluorine1.ru

The general process involves two main stages:

Formation of a Perfluoro-2-alkoxypropionyl Fluoride : This intermediate is formed by reacting a perfluoroacyl fluoride with hexafluoropropylene oxide (HFPO) in the presence of a fluoride ion catalyst (e.g., from alkali metal fluorides) in a polar solvent. fluorine1.rugoogle.com

Pyrolysis/Decarboxylation : The resulting perfluoro-2-alkoxypropionyl fluoride is converted to a metal salt (e.g., sodium or potassium salt) and then thermally decomposed (pyrolyzed) at elevated temperatures (often 185-350°C). fluorine1.rugoogle.com This step eliminates CO₂ and a metal fluoride to generate the double bond of the vinyl ether. fluorine1.ru Alternatively, the acid fluoride can be passed directly over a heated bed of salts like potassium sulfate (B86663) at around 300°C. google.com

Another alternative pathway is the dechlorination of perfluoro(1,2-dichloroethyl propyl ether). agc.com This precursor can be synthesized from the inexpensive starting material, propyl vinyl ether. agc.com However, direct fluorination of the unstable dichloroethyl ether precursor can lead to the formation of by-products due to C-C and C-O bond cleavage. agc.com

A novel method has also been reported for the conversion of perfluoro(2-propoxypropyl vinyl ether) (PPVE-2) into its more common isomer, perfluoro(propyl vinyl ether) (PPVE-1). researchgate.net This process involves catalytic oxidation of PPVE-2 to form carbonyl fluorides, which are then hydrolyzed to salts. Subsequent thermolysis of these salts yields a mixture from which PPVE-1 can be isolated. researchgate.net

Polymerization Chemistry of Perfluoroisopropyl Vinyl Ether

Homopolymerization of Perfluoroisopropyl Vinyl Ether

The conversion of this compound into a homopolymer is notably challenging under standard polymerization conditions, primarily due to the unique structural characteristics of the monomer.

Radical Homopolymerization Mechanisms

The homopolymerization of vinyl ethers via radical mechanisms is generally difficult. cmu.eduresearchgate.net For this compound, this challenge is amplified. The presence of the bulky, electron-withdrawing perfluoroisopropyl group significantly influences the reactivity of the vinyl moiety. Despite these challenges, radical polymerization has been achieved under specific conditions. One study reported the polymerization of heptafluoroisopropyl (B10858302) vinyl ether using a 1.2 mole percent concentration of lauryl peroxide as a radical initiator. dss.go.th The reaction was conducted in a sealed Pyrex tube under vacuum at elevated temperatures. dss.go.th

Generally, for vinyl ethers to undergo radical homopolymerization, conditions must be tailored to suppress unfavorable side reactions that the growing radical might otherwise undergo. researchgate.netnih.gov In some systems involving non-fluorinated vinyl ethers, the use of aqueous suspensions with specific additives like lithium hydroxide (B78521) has been shown to facilitate polymerization by stabilizing the growing radical through hydrogen bonding and cation-π interactions. nih.govx-mol.com However, the direct applicability of such aqueous systems to the highly hydrophobic this compound is not established.

Steric Hindrance Effects in this compound Homopolymerization

The primary obstacle to the homopolymerization of this compound is the significant steric hindrance imposed by the bulky perfluoroisopropyl side chain. fluorine1.rufluorine1.ru This steric bulk shields the vinyl double bond, making it difficult for initiating radicals and propagating polymer chains to approach and add to the monomer. Consequently, under normal conditions, the activation energy for propagation is prohibitively high, and polymerization does not proceed efficiently, if at all. fluorine1.rufluorine1.rufluorine1.rufluorine1.ru The application of ultrahigh pressure directly counteracts this effect by reducing the system's volume, thereby forcing the monomer units into closer proximity and facilitating the bond formation required for polymerization. fluorine1.ru

Copolymerization of this compound

This compound can be copolymerized with other monomers, a process that is also heavily influenced by its chemical structure.

Radical Copolymerization with Fluorinated and Non-fluorinated Monomers

This compound can undergo radical copolymerization with other fluorinated monomers, typically under the same high-pressure conditions required for its homopolymerization. fluorine1.rufluorine1.ru For example, amorphous copolymers of this compound and perfluoro-2,2-dimethyl-1,3-dioxole have been synthesized using the ultrahigh-pressure method without an initiator. fluorine1.ru The composition of the resulting copolymer can be determined using ¹⁹F NMR spectroscopy by analyzing the ratio of integrated intensities of the characteristic signals from each monomer unit. fluorine1.ru Other fluorinated vinyl ethers have been successfully copolymerized with fluoroolefins such as vinylidene fluoride (B91410) (VDF) and chlorotrifluoroethylene (B8367) (CTFE). researchgate.netresearchgate.net

The radical copolymerization of perfluorinated vinyl ethers with non-fluorinated monomers has also been explored. Studies on similar systems have shown that the copolymerization of a perfluorinated vinyl ether with a non-fluorinated counterpart, such as vinyl acetate, can lead to the formation of alternating copolymers. ecust.edu.cn This tendency towards alternation is driven by the disparate electronic nature of the electron-poor fluorinated monomer and the electron-rich non-fluorinated monomer.

Comonomer Type Example Comonomer Polymerization Conditions Resulting Polymer Reference
FluorinatedPerfluoro-2,2-dimethyl-1,3-dioxoleUltrahigh PressureAmorphous Copolymer fluorine1.ru
FluorinatedVinylidene Fluoride (VDF)Radical InitiationRandom Copolymer researchgate.net
Non-fluorinatedVinyl AcetateRadical InitiationAlternating Copolymer ecust.edu.cn

This interactive table provides examples of the radical copolymerization of this compound and similar fluorinated vinyl ethers.

Cationic Copolymerization Mechanisms of Vinyl Ethers

Vinyl ethers are generally excellent candidates for cationic polymerization due to the electron-donating nature of the ether oxygen atom, which stabilizes the propagating carbocation. cmu.eduacs.org This process can be initiated by Lewis acids or other cationic initiators, often in combination with a proton source. rsc.orgacs.org Modern techniques have enabled living/controlled cationic polymerization of vinyl ethers, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. acs.orgnih.gov This control is often achieved by using a carefully selected initiating system (e.g., an initiator/Lewis acid pair) and additives like Lewis bases to reversibly cap the propagating chain end, suppressing termination and chain transfer reactions. rsc.orgacs.org

Despite the general suitability of vinyl ethers for this mechanism, this compound is a poor substrate for cationic polymerization. The powerful electron-withdrawing effect of the fluorine atoms in the perfluoroisopropyl group significantly reduces the electron density of the vinyl double bond. This deactivation makes the monomer much less susceptible to attack by electrophilic initiators and propagating cations, effectively hindering the cationic polymerization process.

Ultrahigh-Pressure Copolymerization Systems

Perfluorinated monomers such as this compound often exhibit low reactivity in conventional radical polymerization. researchgate.net This challenge has necessitated the use of extreme conditions to facilitate polymerization. Ultrahigh-pressure (UHP) polymerization has emerged as a critical technique for synthesizing polymers from these challenging monomers, often without the need for chemical initiators. researchgate.netresearchgate.net

The application of pressures in the range of 10,000 to 20,000 atmospheres (atm) and temperatures between 100 and 160°C allows for the successful copolymerization of monomers that are otherwise difficult to polymerize. researchgate.net For instance, amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxol and perfluoronylvinyl ether have been synthesized using the UHP method. researchgate.net Research has demonstrated that the optimal duration for the synthesis of such amorphous perfluorinated copolymers at 130-150°C and 14,000-15,000 atm is between 72 and 96 hours, yielding linear polymers in the 70–80% range. researchgate.net

Notably, the UHP method has also been successfully employed to synthesize an amorphous homopolymer of this compound itself. msstate.edu Similarly, the homopolymer of perfluorohex-1-ene, another perfluorinated olefin, was synthesized at 15,000-16,000 atm using a perfluorinated peroxide initiator, as preliminary experiments without an initiator failed to produce a polymer. researchgate.net The polymerization of perfluoro(methyl vinyl ether) has also been achieved at pressures ranging from 300 to 1500 MPa (approximately 3,000 to 15,000 atm). researchgate.net

The data below summarizes typical conditions used in ultrahigh-pressure polymerization of perfluorinated vinyl ethers and related monomers.

Table 1: Conditions for Ultrahigh-Pressure (UHP) Polymerization of Perfluorinated Monomers

Monomer(s) Pressure (atm) Temperature (°C) Initiator Polymer Yield Reference
Perfluoro-2,2-dimethyl-1,3-dioxol & Perfluoronylvinyl ether 14,000 - 15,000 130 - 150 None 70-80% researchgate.net
Perfluorohex-1-ene 15,000 - 16,000 Not Specified Perfluorinated Peroxide - researchgate.net
Perfluoro(methyl vinyl ether) 300 - 1,500 MPa 80 - 200 Not Specified - researchgate.net

Step-Growth Polymerization Approaches with Perfluorinated Vinyl Ethers

Step-growth polymerization represents a versatile strategy for synthesizing semi-fluorinated polymers. This approach involves the reaction of bifunctional monomers, such as bisphenols and fluoroalkenes, to build the polymer chain in a stepwise manner. kpi.ua Research in this area has focused on creating fluorinated arylene vinylene ether (FAVE) polymers through the base-catalyzed step-growth polycondensation of bisphenols with monomers like bis(trifluorovinyloxy)biphenyl (TFVE). kpi.uaacs.org

The mechanism typically involves a nucleophilic addition/elimination reaction. kpi.ua This methodology allows for the creation of a diverse range of semi-fluorinated materials with desirable properties, including high thermal stability and processability. kpi.ua By selecting various bisphenols, including those derived from polycyclic aromatic hydrocarbons (PAH), and different types of fluoroalkenes, the properties of the resulting fluoropolymers can be precisely tailored. kpi.ua

While much of the detailed research highlights monomers like TFVE, the fundamental principles of this step-growth approach are applicable to the broader class of perfluorinated vinyl ethers. kpi.uaacs.org The process yields polymers with controlled terminal and enchained fluoroalkenylenes, which can be used for subsequent functionalization, chain extension, or crosslinking. kpi.ua

Graft Copolymerization Strategies for this compound Derived Systems

Graft copolymerization is a powerful method for modifying the properties of existing polymers by attaching side chains (grafts) of a different chemical nature to the main polymer backbone. This technique is particularly relevant for creating materials that combine the unique properties of fluoropolymers with those of other polymers.

One prominent strategy is radiation-induced grafting. This method uses high-energy radiation, such as gamma rays, to create active radical sites on a trunk polymer film, onto which a vinyl monomer can be grafted. researchgate.netnii.ac.jp For example, N-vinyl-2-pyrrolidone has been successfully grafted onto a tetrafluoroethylene-perfluorovinyl ether copolymer (PFA) film. nii.ac.jp Similarly, styrene (B11656) has been grafted onto PFA substrates, with solvents like dichloromethane (B109758) and methanol (B129727) found to be most effective in increasing the grafting yield. twu.ca The use of radiation-induced grafting is considered a convenient method for introducing graft chains with specific functionalities, such as proton conductivity for fuel cell membranes, into stable fluoropolymer films. researchgate.netdntb.gov.ua

Another approach involves the synthesis of specific macromonomers that can be copolymerized to form graft copolymers. Research has detailed the synthesis of poly[oligo(hexafluoropropylene oxide) perfluoroisopropenylether (PIPE)] graft copolymers with vinylidene fluoride (VDF). scispace.com This method utilizes the radical copolymerization of a VDF monomer with a pre-synthesized oligo(HFPO) perfluoroisopropenyl ether macromonomer. Perfluoroisopropenyl ether is a closely related structural analog to this compound.

Controlled Polymerization Techniques in this compound Chemistry

Cationic Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of Vinyl Ethers

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. Cationic Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization has emerged as a significant method for the controlled polymerization of electron-rich monomers like vinyl ethers. semanticscholar.org This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a degenerate chain-transfer mechanism. semanticscholar.org

The development of cationic RAFT has enabled the synthesis of well-defined semi-fluorinated polyvinyl ethers (SFPVEs). kpi.uacornell.edu By employing a highly active acid catalyst, the inherently low reactivity of semi-fluorinated vinyl ether (SFVE) monomers can be overcome, leading to polymers with discrete end groups suitable for chain extension and the creation of block copolymers. kpi.uacornell.edu

Innovations in this field include the development of moisture-tolerant cationic RAFT systems. semanticscholar.orgresearchgate.net One such system uses a strong organic acid, pentacarbomethoxycyclopentadiene (PCCP), in combination with a CTA, allowing the polymerization to be conducted at room temperature and open to the air. semanticscholar.orgresearchgate.net This contrasts with many earlier cationic polymerization systems that required stringent inert conditions and low temperatures. acs.org Photocatalysis has also been integrated with cationic RAFT, using light to initiate and control the polymerization of various vinyl ethers, thereby providing temporal control over the reaction.

Stereoselective Cationic Polymerization of Vinyl Ethers

The tacticity, or stereochemical arrangement of monomer units along a polymer chain, has a profound impact on the material's physical properties. For polyvinyl ethers, highly isotactic polymers (where the side groups are all on the same side of the polymer backbone) can exhibit crystallinity and desirable thermoplastic properties. Significant efforts have been dedicated to achieving stereocontrol in the cationic polymerization of vinyl ethers.

Historically, stereoregular polymerization of vinyl ethers was first achieved using strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) at low temperatures (−78 °C), which produced semicrystalline, hard materials. acs.org More recent advancements have focused on developing sophisticated catalyst systems for more precise stereocontrol.

One successful modern approach is catalyst-controlled stereoselective cationic polymerization using a chiral counterion strategy. This method employs chiral Lewis acids, such as those based on 1,1′-bi-2-naphthol (BINOL), to create a chiral environment around the propagating chain end, which biases the addition of incoming monomers to produce highly isotactic polymers (up to 93% meso diads). Furthermore, metal-free catalytic systems have been developed using confined Brønsted acids, such as chiral imidodiphosphorimidates (IDPis), which have demonstrated high efficiency and stereoselectivity in the polymerization of various alkyl vinyl ethers. These advanced methods provide a pathway to novel polyvinyl ether materials with properties comparable to commercial polyolefins but with enhanced adhesion characteristics.

Photoinduced Polymerization of Perfluoropolyalkylether Vinyl Ethers

Photoinduced polymerization, or photopolymerization, offers significant advantages, including fast reaction rates at room temperature, solvent-free conditions, and spatial and temporal control of the process. nii.ac.jp This technique is particularly well-suited for the cationic polymerization of vinyl ethers and has been successfully applied to perfluoropolyalkylether (PFPAE) based monomers. nii.ac.jpdntb.gov.ua

In this process, difunctional PFPAE monomers functionalized with vinyl ether end-groups are synthesized and then polymerized using a photoinitiator that generates cations upon exposure to UV light. nii.ac.jp These PFPAE-vinyl ether monomers can be homopolymerized or copolymerized with traditional non-fluorinated multifunctional monomers, such as trimethylolpropane (B17298) trivinyl ether, to create fluorinated networks. dntb.gov.ua The inclusion of the PFPAE segments imparts unique properties to the cured materials, including low surface energy, hydrophobicity, and thermal stability. nii.ac.jp

Studies have investigated the kinetics of these photopolymerizations, often using real-time FT-IR to monitor the conversion of the vinyl ether double bonds. The resulting photocured copolymers often exhibit phase separation, leading to surface segregation of the low-energy PFPAE segments. This phenomenon can be exploited to create surfaces with excellent self-cleaning and low-adhesion properties, making these materials suitable for high-performance coatings and optical waveguides. twu.cadntb.gov.ua

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
Perfluoro-2,2-dimethyl-1,3-dioxol -
Perfluoronylvinyl ether -
Perfluorohex-1-ene -
Perfluoro(methyl vinyl ether) -
Bis(trifluorovinyloxy)biphenyl TFVE
N-vinyl-2-pyrrolidone NVP
Tetrafluoroethylene (B6358150) TFE
Styrene -
Vinylidene fluoride VDF
Oligo(hexafluoropropylene oxide) perfluoroisopropenylether -
Semi-fluorinated vinyl ether SFVE
Pentacarbomethoxycyclopentadiene PCCP
Boron trifluoride etherate BF₃·OEt₂
1,1′-bi-2-naphthol BINOL
Trimethylolpropane trivinyl ether -

Electro-Controlled Polymerization of Vinyl Ethers

The precise control over polymer architecture, molecular weight, and dispersity is a central goal in polymer synthesis. For vinyl ethers, including fluorinated variants like this compound, cationic polymerization is the primary method of chain growth. Traditional cationic polymerization methods, however, are often difficult to control due to the high reactivity of the propagating carbocationic species, which can lead to undesirable side reactions. nih.gov The advent of living cationic polymerization and, more recently, externally regulated techniques has provided pathways to mitigate these challenges. nih.govbohrium.com Among these, electro-controlled polymerization has emerged as a powerful strategy, offering temporal control over the polymerization process. nih.govresearchgate.net

Electro-controlled cationic polymerization allows for the initiation, propagation, and termination of polymer chains to be switched "on" and "off" by applying or removing an electrical potential. nih.govresearchgate.net This is typically achieved through the reversible oxidation and reduction of either a mediator or the dormant polymer chain end itself. nih.govresearchgate.net This external regulation provides a unique handle to manipulate the polymerization process with high precision.

One of the key methodologies in this field is electrochemically mediated reversible addition-fragmentation chain transfer (RAFT) polymerization. In 2018, Fors and coworkers demonstrated the first electrochemically controlled living cationic polymerization of a vinyl ether using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl (B88944) radical, as a reversible oxidant. bohrium.comnih.gov By applying an oxidizing current, the mediator can control the concentration of active species, thus regulating polymer chain growth. nih.gov This approach allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, as well as the creation of block copolymers. nih.gov

Another significant advancement involves the use of organocatalysts in electro-controlled cationic RAFT polymerization. For instance, 2,3-dichloro-5,6-dicyanoquinone (DDQ) has been successfully employed as a catalyst for the polymerization of a variety of vinyl ethers. acs.orgsemanticscholar.org In this system, an oxidizing potential is used to convert the DDQ dianion to its neutral form, which then oxidizes the chain transfer agent (CTA) to generate the initiating carbocation. acs.orgsemanticscholar.org

The table below summarizes key findings in the electro-controlled polymerization of various vinyl ethers, which represent the state-of-the-art that could potentially be adapted for this compound.

Monomer Initiator/Mediator Key Findings Reference
Isobutyl vinyl ether (iBVE)TEMPO/Dithiocarbamate CTAFirst example of electrochemically controlled cationic polymerization, demonstrating "on/off" control and ability to form block copolymers. bohrium.comnih.gov
Various Vinyl Ethers2,3-dichloro-5,6-dicyanoquinone (DDQ)Successful electro-controlled cationic RAFT polymerization using an organocatalyst. acs.orgsemanticscholar.org
Isobutyl vinyl ether (iBVE)Ferrocene/Dithiocarbamate CTAEnabled switching between photochemical and electrochemical activation for polymerization. rsc.org

While direct reports on the electro-controlled polymerization of this compound are not prevalent in the literature, the successful application of these techniques to other vinyl ethers, including semi-fluorinated vinyl ethers, suggests a promising avenue for future research. chemrxiv.org The principles of using electrochemical stimuli to control cationic polymerization are broadly applicable and could likely be tailored to the specific reactivity of fluorinated monomers. chemrxiv.org The development of such methods would be a significant step forward in the synthesis of advanced fluoropolymers with highly controlled structures and properties.

Reactivity and Mechanistic Insights of Perfluoroisopropyl Vinyl Ether

Atmospheric Degradation Pathways and Kinetics of Perfluorinated Vinyl Ethers

The atmospheric fate of perfluorinated vinyl ethers is primarily dictated by their reaction with hydroxyl (OH) radicals, the main cleansing agent in the troposphere. fluorocarbons.org Studies on analogous compounds, such as perfluoro propyl vinyl ether (PPVE) and perfluoro ethyl vinyl ether (PEVE), provide significant insights into the atmospheric degradation of perfluoroisopropyl vinyl ether.

The reaction is initiated by the addition of the OH radical to the carbon-carbon double bond of the vinyl group. researchgate.net This process is typically fast, leading to a relatively short atmospheric lifetime for these compounds, estimated to be on the order of a few days. nih.gov For instance, the rate coefficient for the reaction of OH radicals with PPVE shows a negative temperature dependence, which is characteristic of barrierless addition reactions. nih.gov The temperature-dependent rate coefficient for PPVE has been determined as k(T) = (4.88 ± 0.49) × 10⁻¹³ exp[(564 ± 10)/T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 212-298 K. nih.gov

The primary degradation pathway involves the addition of the OH radical to the terminal carbon of the vinyl group, which is the more exothermic and exergonic route. researchgate.net Following the initial OH addition, the resulting fluoroalkoxy radical undergoes further reactions. In the presence of oxygen (O₂), it forms a peroxy radical. This peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of various degradation products. researchgate.net

Quantum chemical calculations on related structures suggest that the subsequent reactions lead to the cleavage of C-C and C-O bonds, ultimately breaking down the molecule into smaller, more oxidized species. researchgate.net The degradation of perfluoro ethyl vinyl ether in the presence of NOx, for example, results in the formation of C₂F₅OCFO, FC(O)C(O)F, and CF₂O. researchgate.net Due to the structural similarities, the atmospheric oxidation of this compound is expected to produce trifluoroacetic acid (TFA) and other perfluorinated carbonyl compounds as terminal products. fluorocarbons.org

Table 1: Atmospheric Reaction Rate Coefficients for Selected Perfluorinated Vinyl Ethers with OH Radicals

Compound Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) Temperature Dependence Expression
Perfluoro propyl vinyl ether (PPVE) (3.4 ± 0.3) × 10⁻¹² k(T) = (4.88 ± 0.49) × 10⁻¹³ exp[(564 ± 10)/T]

This table presents kinetic data for compounds structurally similar to this compound, providing an estimate of its atmospheric reactivity.

Plasma-Induced Fragmentation and Reaction Mechanisms of this compound

In a plasma environment, such as those used for etching and deposition processes in the semiconductor industry, this compound is subjected to energetic electrons and ions, leading to extensive fragmentation. umich.edu The reaction mechanisms are complex and involve the cleavage of the molecule's strongest bonds.

The initial step in the plasma-induced decomposition is the fragmentation of the this compound molecule by electron impact. This can lead to the cleavage of C-O, C-C, and C-F bonds. Given the structure of the molecule, (CF₃)₂CF-O-CF=CF₂, a variety of radical and ionic species are generated. The C-O bond connecting the perfluoroisopropyl group and the vinyl group is a likely point of initial cleavage, as is the C=C double bond. nih.gov

This fragmentation generates a pool of reactive species, including fluorocarbon radicals (CFₓ, such as CF, CF₂, CF₃), perfluoro-alkoxy radicals, and fluorine atoms. mdpi.com These radicals are key precursors for both gas-phase reactions and surface processes. umich.edu For example, CFₓ radicals are known to be the primary building blocks for the formation of fluorocarbon polymer films on surfaces exposed to the plasma. mdpi.com

Mechanistic Elucidation of Polymerization Processes (Beyond Initiation)

This compound, like other vinyl ethers, can undergo polymerization, primarily through a cationic mechanism. The electron-rich nature of the carbon-carbon double bond, enhanced by the electron-donating oxygen atom of the ether group, makes it highly susceptible to attack by electrophiles. inrim.itinrim.it

Once initiation has occurred to form a carbocationic active center, the propagation stage of the polymerization proceeds. This involves the sequential addition of monomer molecules to the growing polymer chain. The mechanism involves the attack of the electron-rich double bond of a monomer molecule on the carbocationic chain end. inrim.it This process regenerates the carbocation at the new chain end, allowing for further monomer addition.

The stability of the propagating carbocation is a crucial factor in the polymerization of vinyl ethers. The oxygen atom of the ether group can stabilize the adjacent positive charge through resonance, which contributes to the high reactivity of these monomers in cationic polymerization. inrim.it

Chain transfer and termination are competing processes that limit the final molecular weight of the polymer. Chain transfer can occur through various mechanisms, including intramolecular deprotonation or transfer to monomer, solvent, or a specific chain transfer agent. Termination can occur through reaction with impurities or by combination with a counter-ion. Recent advances have explored cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for vinyl ethers, which introduces a degenerative chain transfer mechanism to achieve better control over the polymerization process. nih.gov The structure of the perfluoroisopropyl group, being bulky and highly electronegative, can influence the stereochemistry of the resulting polymer and the kinetics of the propagation and termination steps.

Chemical Transformations and Functional Group Reactivity of this compound

The reactivity of this compound is characterized by the distinct properties of its two main functional components: the perfluorinated alkyl group and the vinyl ether moiety.

The vinyl ether group is known for its versatile reactivity. academie-sciences.fr The electron-rich double bond makes it a reactive component in various organic reactions. For example, it can participate in cycloaddition reactions such as the Diels-Alder reaction. academie-sciences.fr It can also undergo hydrolysis under acidic conditions to yield an aldehyde and the corresponding perfluorinated alcohol. The vinyl group itself can serve as a protecting group for alcohols, being stable under basic conditions and readily removable under acidic conditions. rsc.org

The presence of the bulky and strongly electron-withdrawing perfluoroisopropyl group significantly influences the reactivity of the vinyl ether. This group can affect the electron density of the double bond and sterically hinder reactions. Furthermore, the C-F bonds in the perfluoroisopropyl group are generally unreactive, but the molecule as a whole can undergo transformations under specific conditions. For example, reactions involving transition metal complexes can lead to the cleavage of C-F and C-O bonds. nih.gov

Radical reactions also play a role in the chemistry of fluorinated vinyl ethers. In radical copolymerization with other vinyl monomers, trifluorovinyl ethers have been shown to undergo complex mechanisms that can involve hydrogen abstraction and β-scission of the propagating radical. utoronto.ca This suggests that under radical conditions, this compound could undergo similar fragmentation pathways in addition to addition polymerization across the double bond.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Perfluoro propyl vinyl ether (PPVE)
Perfluoro ethyl vinyl ether (PEVE)
Hydroxyl radical (OH)
Oxygen (O₂)
Nitric oxide (NO)
C₂F₅OCFO
FC(O)C(O)F
CF₂O
Trifluoroacetic acid (TFA)
Carbonyl fluoride (B91410) (COF₂)
Ethyl vinyl ether

Advanced Material Applications Derived from Perfluoroisopropyl Vinyl Ether Polymers

Optical and Photonic Materials Development

Amorphous perfluorinated polymers, including copolymers of Perfluoroisopropyl vinyl ether, are highly promising for creating components for integrated optical devices. google.com These materials exhibit high optical transparency, a low refractive index (n), and low material dispersion (dn/dλ) within the near-IR "telecommunication" wavelength ranges, specifically around 1300 nm and 1550 nm. google.comresearchgate.net The complete substitution of hydrogen with fluorine atoms results in a polymer with a low absorption coefficient and low refractive index, while the amorphous nature leads to minimal light scattering. fluorine1.ru

Copolymers synthesized with PFIPVE and other fluorinated monomers, such as perfluoro-2,2-dimethyl-1,3-dioxole, can be used as light-guiding coatings and as cladding for silica (B1680970) fibers in high-speed optical data transmission systems. researchgate.netfluorine1.ru For instance, the refractive index of certain copolymers is significantly lower than that of quartz, a critical requirement for cladding materials that function based on total internal reflection. researchgate.net However, the synthesis of these polymers can be challenging; many perfluorinated monomers, including this compound, exhibit difficulty in undergoing radical polymerization and often require specialized conditions such as ultrahigh pressure (10-20 thousand atm.) and elevated temperatures (100-160°C). fluorine1.rufluorine1.ru

High-Performance Coatings and Films

The unique properties of this compound-based polymers make them suitable for high-performance coatings, particularly in the field of optics. These polymers can be formed into films for use as light-guiding coatings in various photonic devices. fluorine1.rufluorine1.ru Their high transparency and low refractive index are key characteristics for applications such as antireflection films. google.com

Beyond their optical properties, these perfluorinated polymers are characterized by their hydrophobicity, high chemical resistance, and stability against environmental factors like temperature and humidity. fluorine1.ru These attributes are critical for high-performance coatings designed to protect sensitive optical and electronic components. The synthesis of copolymers allows for the tuning of properties to meet the demands of specific applications, such as achieving high transparency at various wavelengths while ensuring adhesion to substrates and a high glass transition temperature for film hardness. google.com

Separation and Filtration Membranes

Copolymers incorporating this compound units are being explored for specialized separation and filtration membranes, particularly for electrochemical applications like fuel cells. google.com In this context, the goal is to develop ionomers that combine good processability with specific transport properties. google.com

For polymer electrolyte membrane (PEM) fuel cells, materials derived from PFIPVE and other fluorinated monomers can be engineered to provide low hydrogen permeation, which is crucial for efficiency and safety. google.com Simultaneously, for the catalyst layers within a membrane electrode assembly, ionomers with high oxygen permeability are desirable to minimize resistance and improve performance. google.com The inclusion of branched vinyl ether monomers like PFIPVE into the polymer structure, alongside tetrafluoroethylene (B6358150) and sulfonyl-containing monomers, can improve solubility and processability while enabling the development of membranes tailored for either low hydrogen crossover or high oxygen transport. google.com

Etching Chemistries in Microelectronics Fabrication

This compound (PIPVE) has been extensively investigated as a next-generation etching gas for the fabrication of microelectronics. mdpi.com It is positioned as an environmentally preferable alternative to conventional perfluorocarbons (PFCs), such as C4F8, which have high global warming potentials (GWPs). mdpi.comresearchgate.net The presence of an oxygen atom and a double bond in the ether structure of PIPVE allows it to be more readily destroyed in the atmosphere, resulting in a significantly lower GWP. researchgate.net

In plasma etching, a critical process for creating intricate circuits on silicon wafers, PIPVE is used to etch dielectric materials like silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). researchgate.net Research shows that PIPVE can be used in both conventional reactive ion etching (RIE) and advanced atomic layer etching (ALE) processes. researchgate.netresearchgate.net The presence of oxygen atoms in PIPVE can contribute to the etching of SiO₂ by forming oxygen species in the plasma. mdpi.com

Studies comparing PIPVE with the traditional C4F8 gas and another low-GWP alternative, perfluoropropyl vinyl ether (PPVE), have provided detailed insights into its performance. For example, in atomic layer etching, the etch per cycle (EPC) for SiO₂ was found to be lower with PIPVE compared to C4F8 and PPVE, indicating different surface interactions. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of Etch Per Cycle (EPC) for Different Precursors in Atomic Layer Etching (ALE) researchgate.netresearchgate.netresearchgate.net
Precursor GasChemical FormulaMaterialEtch Per Cycle (Å/cycle)
OctafluorocyclobutaneC₄F₈SiO₂5.5
This compoundC₅F₁₀OSiO₂3.3
Perfluoropropyl vinyl etherC₅F₁₀OSiO₂5.4

The characteristics of the fluorocarbon polymer film deposited during etching are crucial for achieving anisotropic (directional) etching, which is necessary for high-aspect-ratio features. mdpi.com The composition of the plasma, including the ratio of ions and radicals generated from PIPVE, influences the etch rate and selectivity toward other materials like the photoresist mask. amazonaws.com

Specialized Lubricants and Additives for Extreme Environments

No information was found in the provided search results regarding the application of this compound polymers as specialized lubricants or additives for extreme environments.

Advanced Characterization and Analytical Methodologies for Perfluoroisopropyl Vinyl Ether Systems

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of PFiPVE and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the structure of fluorinated compounds. ¹⁹F NMR is particularly informative for PFiPVE, providing distinct signals for the fluorine atoms in different chemical environments, such as the CF₃ groups and the CF moiety of the isopropyl group, as well as those on the vinyl group in related fluorinated vinyl ethers. ¹H NMR is used to identify the protons of the vinyl group, while ¹³C NMR helps to characterize the carbon skeleton. In copolymers, NMR can be used to determine the molar concentration of the incorporated PFiPVE units fluorine1.rufluorine1.ru. For instance, in copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluoropropyl vinyl ether (a close structural analog to PFiPVE), the ratio of integrated intensities of the CF₃ groups from the dioxole and ether units in the ¹⁹F NMR spectrum allows for the precise calculation of the copolymer composition fluorine1.ru.

Infrared (IR) Spectroscopy is employed to identify functional groups within the molecule. The IR spectrum of a vinyl ether will prominently feature a strong C-O-C stretching vibration. In copolymers derived from PFiPVE, Fourier Transform Infrared (FT-IR) spectroscopy can be used to identify and quantify specific end-groups that may form during polymerization or subsequent processing. For example, in certain fluorinated copolymers, characteristic peaks for carboxyl (COOH) endgroups can be observed around 1776 cm⁻¹ and 1807 cm⁻¹, while carbonyl fluoride (B91410) (C(O)F) peaks appear near 1885 cm⁻¹ google.com. The analysis of process effluent gases from plasma etch chambers using PFiPVE also utilizes FTIR to monitor byproducts spie.org.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity. For a volatile compound like PFiPVE, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice nih.govgoogle.com. In this technique, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum shows the molecular ion peak corresponding to the mass of the PFiPVE molecule and a characteristic pattern of fragment ions resulting from the cleavage of specific bonds, aiding in unambiguous structural confirmation. Quadrupole mass spectrometry is also used for plasma diagnostics when PFiPVE is used in semiconductor etching processes researchgate.netbohrium.combohrium.com.

Below is a table summarizing the key spectroscopic data for perfluorinated vinyl ethers and their derivatives.

TechniqueFunctional Group / AtomTypical Observation (Wavenumber cm⁻¹ or Chemical Shift ppm)Application
¹⁹F NMR-CF₃ (ether units)-84 to -85 ppmConfirming structure, determining copolymer composition fluorine1.ru
FTIR-COOH (end-group)1776 cm⁻¹ and 1807 cm⁻¹Identifying polymer end-groups google.com
FTIR-C(O)F (end-group)1885 cm⁻¹Identifying polymer end-groups google.com
Mass Spec.Molecular Ion (M⁺)m/z = 212.07 (for C₅H₃F₇O)Molecular weight determination nih.gov

Chromatographic Separations and Analysis

Chromatography is essential for separating PFiPVE from reactants, impurities, or byproducts, and for analyzing its purity.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like PFiPVE google.com. In a typical GC setup, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The retention time, or the time it takes for the compound to exit the column, is a characteristic property used for identification. GC is widely used for the analysis of various per- and polyfluoroalkyl substances (PFAS) nih.govepa.gov. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification researchgate.netresearchgate.net. The conditions, such as the type of column, temperature program, and carrier gas flow rate, can be optimized to achieve efficient separation of PFiPVE from other components in a mixture nih.gov.

Polymer Microstructural Analysis

The properties of polymers derived from Perfluoroisopropyl vinyl ether are critically dependent on their microstructure, which includes composition, sequence distribution, and chain architecture. Amorphous homopolymers of PFiPVE have been successfully synthesized fluorine1.rufluorine1.ru.

NMR Spectroscopy is a cornerstone of polymer microstructural analysis. As mentioned previously, ¹⁹F NMR is particularly effective for fluoropolymers. It can be used to quantify the incorporation of PFiPVE into copolymers fluorine1.ru. Furthermore, high-resolution NMR can provide detailed information about the sequence distribution of monomer units along the polymer chain (e.g., whether the arrangement is random, alternating, or blocky). Solid-state ¹⁹F NMR is another valuable technique, especially for analyzing insoluble or cross-linked polymers. It has been used to study changes in the chemical structure of related perfluorinated copolymers, such as the formation of CF₃ end groups, branching points, and side groups resulting from processes like electron beam irradiation researchgate.net.

Infrared (IR) Spectroscopy also aids in microstructural analysis by identifying specific chemical linkages. For instance, changes in the IR spectrum can indicate branching reactions or the formation of new functional groups within the polymer structure as a result of degradation or cross-linking researchgate.net.

The table below outlines techniques used for microstructural analysis of PFiPVE-containing polymers.

Analytical TechniqueMicrostructural FeatureInformation Obtained
¹⁹F NMR (Liquid State)Copolymer CompositionQuantitative ratio of PFiPVE to other monomer units fluorine1.rufluorine1.ru
¹⁹F NMR (Liquid State)Sequence DistributionArrangement of monomers (random, block, alternating)
¹⁹F NMR (Solid State)Chain Scission & BranchingIdentification of end-groups and branch points in cross-linked or irradiated polymers researchgate.net
Infrared (IR) SpectroscopyChemical Structure ChangesDetection of new functional groups indicating branching or degradation researchgate.net

In-situ and Real-time Monitoring of Reactions

Understanding the kinetics and mechanism of PFiPVE polymerization requires analytical techniques capable of monitoring the reaction as it occurs. In-situ and real-time monitoring provides continuous data on the consumption of monomers and the formation of polymer, enabling precise control and optimization of the process.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy is a widely used method for tracking polymerization kinetics, particularly for photo-initiated polymerizations involving vinyl ethers inrim.it. An attenuated total reflectance (ATR) probe can be immersed directly into the reaction vessel (in-line monitoring) mdpi.com. By monitoring the decrease in the absorbance of the characteristic vinyl group peaks over time, a conversion-versus-time profile can be generated directly inrim.it. This data is invaluable for determining polymerization rates and understanding the influence of variables like initiator concentration or temperature mdpi.com.

Real-Time NMR Spectroscopy , often performed using flow-through NMR cells (FlowNMR), is another powerful technique for non-invasive, real-time reaction monitoring nih.govrsc.org. A continuous stream of the reaction mixture is passed through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals. This enables the simultaneous tracking of monomer depletion and the appearance of signals corresponding to the formed polymer, providing detailed kinetic and mechanistic insights acs.org. This method is particularly advantageous for complex systems where multiple species are present.

These advanced monitoring techniques are central to modern Process Analytical Technology (PAT), which aims to improve the understanding and control of chemical manufacturing processes mdpi.comnih.gov.

Theoretical and Computational Chemistry of Perfluoroisopropyl Vinyl Ether

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic properties of a molecule like Perfluoroisopropyl vinyl ether. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (optimized geometry) and describe the distribution of electrons.

Molecular Structure: The geometry of the PIPVE molecule, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. Methods such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are commonly used for geometry optimization. These calculations would reveal the spatial arrangement of the perfluoroisopropyl group relative to the vinyl ether moiety, which influences the molecule's reactivity and interactions.

Electronic Structure: Understanding the electronic structure is key to predicting chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For vinyl ethers, the HOMO is typically localized on the electron-rich C=C double bond, making it susceptible to electrophilic attack, a key step in cationic polymerization.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For PIPVE, the MEP would likely show a negative potential around the oxygen atom and the vinyl group's double bond, indicating sites prone to electrophilic interaction.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution and the polarity of specific bonds.

Calculated PropertyTypical MethodSignificance
Bond Lengths (e.g., C=C, C-O, C-F)DFT (e.g., B3LYP/6-31G(d))Defines the molecule's geometric structure.
Bond Angles (e.g., ∠COC, ∠CCO)DFT (e.g., B3LYP/6-31G(d))Determines the molecule's shape and steric hindrance.
HOMO EnergyDFT, HFIndicates the ability to donate electrons.
LUMO EnergyDFT, HFIndicates the ability to accept electrons.
HOMO-LUMO GapDFT, HFRelates to chemical reactivity and stability.
Mulliken ChargesDFT, HFShows partial charges on atoms, indicating bond polarity.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is essential for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating the energy barriers (activation energies) that govern reaction rates.

For PIPVE, a key area of interest is its decomposition in plasma environments, as it is used as an etchant gas in semiconductor manufacturing. DFT calculations can be employed to study the bond dissociation energies within the PIPVE molecule. Studies on the similar perfluoro-methyl-vinyl-ether suggest that the C–O ether bonds are often the most susceptible to breaking upon electron impact or other forms of excitation in a plasma.

A typical computational study of a reaction pathway involves:

Geometry Optimization: Calculating the stable structures of reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: Confirming that the optimized structures are true minima (all real vibrational frequencies) or transition states (one imaginary frequency).

Energy Calculation: Determining the relative energies of all species to calculate reaction enthalpies (ΔH) and activation energies (Ea).

For example, in the reaction of PIPVE with a radical (R•), two primary addition pathways to the vinyl group are possible. Computational modeling could determine the activation energy for each path, revealing which is kinetically favored.

Reaction ParameterComputational MethodImportance
Activation Energy (Ea)DFT, CCSD(T)Determines the rate of a chemical reaction.
Reaction Enthalpy (ΔH)DFT, CCSD(T)Indicates if a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG)DFT, CCSD(T)Determines the spontaneity of a reaction.
Transition State GeometryDFT (e.g., QST2/QST3)Provides the molecular structure at the peak of the energy barrier.

Simulations of Polymerization Kinetics and Thermodynamics

The polymerization of vinyl ethers, including fluorinated variants, can proceed through various mechanisms, with cationic polymerization being particularly common. Computational simulations can model these complex processes to predict kinetic and thermodynamic parameters.

Thermodynamics: The feasibility of polymerization is governed by thermodynamics, specifically the Gibbs free energy of polymerization (ΔG_p = ΔH_p - TΔS_p).

Enthalpy of Polymerization (ΔH_p): This is the heat released during the conversion of monomer double bonds to polymer single bonds. It can be estimated computationally by calculating the difference in the heats of formation of the monomer and a representative polymer segment. For vinyl monomers, this value is typically negative (exothermic).

Entropy of Polymerization (ΔS_p): This reflects the loss of translational freedom when monomer molecules join to form a polymer chain and is almost always negative.

Ceiling Temperature (T_c): The temperature at which ΔG_p = 0 is the ceiling temperature (T_c = ΔH_p / ΔS_p). Above T_c, polymerization is thermodynamically unfavorable. Experimental studies on the thermal polymerization of the related perfluoropropyl vinyl ether have determined limiting polymerization temperatures under high pressure, which are analogous to the ceiling temperature. Computational methods could predict T_c for PIPVE under various conditions.

Design and Prediction of Material Properties

A primary goal of computational chemistry in polymer science is to predict the macroscopic properties of a polymer based on the structure of its monomer repeat unit. This allows for the in silico design and screening of new materials with desired characteristics, reducing the need for extensive experimental synthesis and testing.

For poly(this compound), molecular dynamics (MD) simulations are a powerful tool. In MD, a virtual "box" of polymer chains is created, and the motions of all atoms are simulated over time by solving Newton's equations of motion. From these simulations, various material properties can be calculated.

Thermal Properties: The glass transition temperature (T_g) can be estimated by simulating the cooling of the polymer melt and observing the change in the slope of the density vs. temperature plot.

Optical Properties: The refractive index of a polymer can be predicted using quantum chemical descriptors calculated from the monomer, such as molecular polarizability and the energy of the lowest unoccupied molecular orbital (E(LUMO)). Perfluorinated polymers are known for their low refractive indices, a property that could be quantified for poly(PIPVE) through such calculations.

Mechanical Properties: MD simulations can be used to perform "virtual" mechanical tests to predict properties like Young's modulus, bulk modulus, and shear modulus by applying stress or strain to the simulated polymer and measuring its response.

These predictive capabilities allow for the systematic investigation of structure-property relationships, for example, by computationally comparing the predicted T_g or refractive index of poly(PIPVE) with that of its isomer, poly(perfluoropropyl vinyl ether), to understand the effect of the branched isopropyl group versus the linear propyl group.

Q & A

Q. What are the common synthesis routes for PIPVE, and how do they influence purity and yield?

PIPVE is synthesized via fluorination of precursors (e.g., hexafluoropropylene oxide) or dehalogenation of chlorofluorinated intermediates. For instance, dichloro ethers can be converted to PIPVE using Zn/DMF, achieving ~68% yield . Key factors include reaction temperature (80–85°C), solvent choice (e.g., 1,4-dioxane), and catalyst activation (e.g., bromine for Zn). Purity is optimized through fractional distillation and isomer separation .

Q. How is PIPVE characterized structurally and thermally in copolymer systems?

PIPVE copolymers (e.g., with perfluoro-2-ethyl-2-methyldioxole) are analyzed via ¹⁹F NMR for isomer ratios and thermal stability via thermogravimetric analysis (TGA). These copolymers exhibit glass transition temperatures >100°C and decomposition temperatures exceeding 300°C, making them suitable for high-temperature applications . Optical properties, such as refractive index (~1.29 at 1.5 µm), are measured using spectroscopic ellipsometry .

Q. What are the primary applications of PIPVE in material science?

PIPVE is used in plasma etching of SiO₂ for semiconductor manufacturing, where its CF₃⁺ ion generation enhances etch rates in nanoscale patterns . It also serves as a monomer in fluoropolymer membranes for fuel cells, improving proton conductivity and chemical resistance .

Advanced Research Questions

Q. How do PIPVE and PPVE differ in SiO₂ etching mechanisms, and what causes contradictory etch-rate trends in blanket vs. patterned samples?

In blanket SiO₂ etching, PPVE/Ar plasma shows higher rates due to greater fluorocarbon radical density. However, PIPVE/Ar outperforms in patterned SiO₂ (100 nm holes) due to enhanced CF₃⁺ ion flux and physical sputtering from its branched structure, which reduces polymer deposition in high-aspect-ratio features . The angular dependence of etching, studied via Faraday cage experiments, reveals PIPVE’s stronger ion-driven anisotropy .

Q. What methodologies resolve contradictions in environmental impact assessments of PIPVE?

While PIPVE has a lower global warming potential (GWP) than C₄F₈ (49% reduction in emissions), its persistence in ecosystems requires lifecycle analysis (LCA). Studies combine CAS-number-based environmental monitoring, stakeholder interviews, and lab-scale degradation tests to assess bioaccumulation and toxicity . Contradictions arise from varying detection limits in screening methods (e.g., GC-MS vs. FTIR) .

Q. How can copolymerization kinetics of PIPVE be optimized for membrane durability in fuel cells?

High-pressure polymerization (e.g., 50–100 MPa) with perfluorinated comonomers improves crystallinity and mechanical stability. Kinetic studies track monomer reactivity ratios (e.g., PIPVE vs. tetrafluoroethylene) using in-situ Raman spectroscopy. Post-polymerization sulfonation (e.g., via FSO₂CF₂COF) enhances ion-exchange capacity but requires balancing with hydrolytic stability .

Q. What experimental designs mitigate bowing and necking defects in PIPVE-based plasma etching?

Bowing (lateral etching) is minimized by tuning bias voltage (50–57.5 V) and gas ratios (PIPVE/Ar/O₂). Angular-resolved ion flux simulations and etch-byproduct analysis (via QMS) identify optimal conditions. For 100 nm patterns, PIPVE’s higher sputtering yield reduces necking compared to PPVE, but requires precise endpoint detection to avoid over-etch .

Key Research Challenges

  • Synthesis: Isomer separation (E/Z ratios) impacts polymer crystallinity and requires advanced distillation techniques .
  • Environmental: Standardized protocols for PIPVE degradation studies are lacking, complicating regulatory compliance .
  • Etching: Balancing ion bombardment and chemical etching to prevent substrate damage in sub-50 nm features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.